

# An In-depth Technical Guide to Acetonedicarboxylic Acid Anhydride (C<sub>5</sub>H<sub>4</sub>O<sub>4</sub>)

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## Compound of Interest

Compound Name: Acetonedicarboxylic acid  
anhydride

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## Abstract

**Acetonedicarboxylic acid anhydride**, with the molecular formula C<sub>5</sub>H<sub>4</sub>O<sub>4</sub>, is a highly reactive cyclic dione anhydride that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and polymer industries, where it functions as a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reactivity of **acetonedicarboxylic acid anhydride**. It details established experimental protocols for its preparation and its application in notable chemical transformations, including the Robinson tropinone synthesis and the Weiss-Cook reaction. Furthermore, this guide explores its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). While direct biological signaling pathways for **acetonedicarboxylic acid anhydride** have not been extensively characterized, its importance in drug development is underscored by its role in creating therapeutically relevant compounds.

## Molecular Properties and Characterization

**Acetonedicarboxylic acid anhydride**, also known by its IUPAC name 2H-Pyran-2,4,6(3H,5H)-trione, is a cyclic organic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that there are some discrepancies in the

reported melting point, which may be attributed to differences in purity or experimental conditions during measurement.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	128.08 g/mol	<a href="#">[1]</a>
IUPAC Name	2H-Pyran-2,4,6(3H,5H)-trione	<a href="#">[1]</a>
CAS Number	10521-08-1	<a href="#">[1]</a>
Melting Point	125-128 °C or 138-140 °C (decomposes)	<a href="#">[1]</a>
Boiling Point	354.9 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.472 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Soluble in water and ethanol.	<a href="#">[1]</a>
Appearance	White crystalline powder	<a href="#">[1]</a>

## Spectroscopic Data

While a comprehensive public database of spectra for **acetonedicarboxylic acid anhydride** is limited, some data has been reported:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H).
- GC-MS: m/z 128.01 (calculated for C<sub>5</sub>H<sub>4</sub>O<sub>4</sub>), found 128.1.

Based on the structure and the typical spectroscopic features of anhydrides, the following characteristics are expected:

- <sup>13</sup>C NMR: Resonances for the carbonyl carbons are expected in the range of 160-180 ppm. The methylene carbons would appear further upfield.

- Infrared (IR) Spectroscopy: Anhydrides typically exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching. For a cyclic anhydride, these are expected in the regions of 1870-1845 cm<sup>-1</sup> and 1800-1775 cm<sup>-1</sup>.[\[2\]](#)[\[3\]](#)

## Synthesis of Acetonedicarboxylic Acid Anhydride

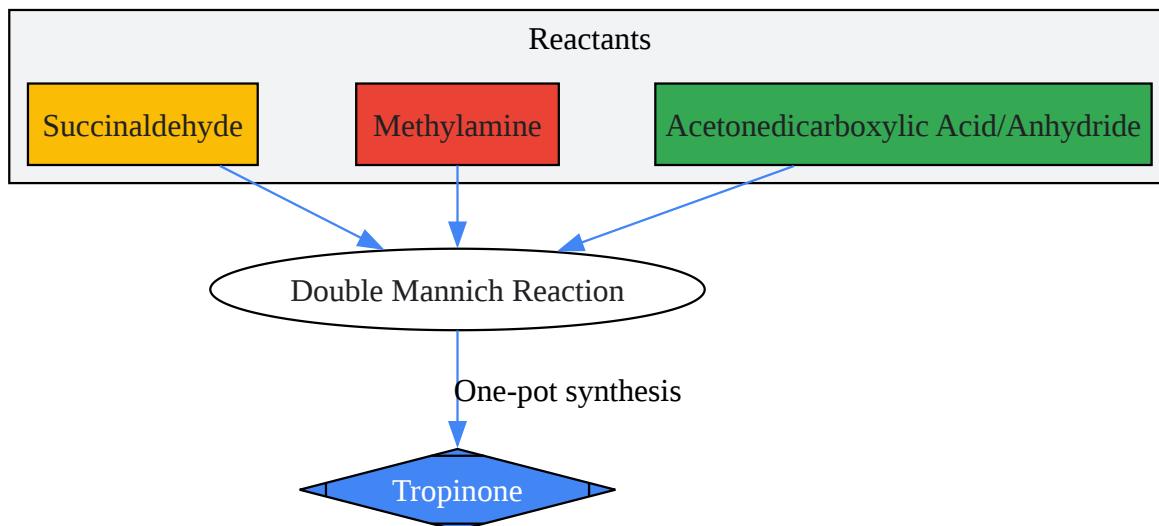
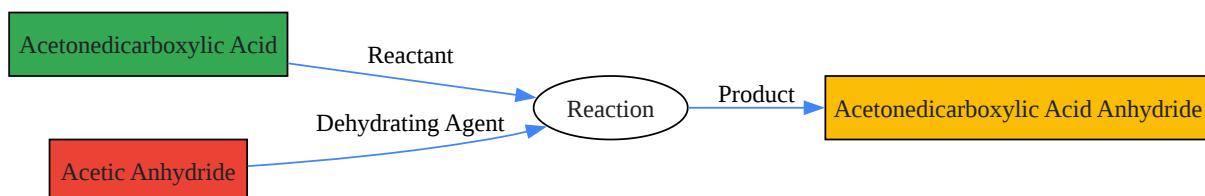
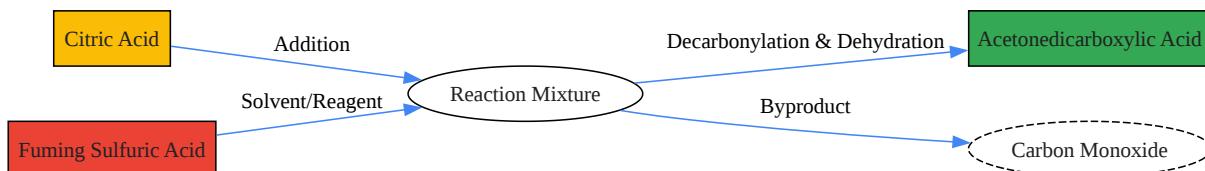
The primary route for the synthesis of **acetonedicarboxylic acid anhydride** involves the dehydration of its corresponding acid, acetonedicarboxylic acid (also known as 3-oxoglutaric acid).

## Synthesis of Acetonedicarboxylic Acid from Citric Acid

Acetonedicarboxylic acid is most commonly prepared by the decarbonylation and dehydration of citric acid using fuming sulfuric acid (oleum).[\[4\]](#)[\[5\]](#)

### Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with fuming sulfuric acid (20% SO<sub>3</sub>). The flask is cooled in an ice-salt bath to -5 °C.
- Addition of Citric Acid: Finely powdered anhydrous citric acid is added portion-wise to the stirred, cooled sulfuric acid, maintaining the temperature below 10 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm gradually. A vigorous evolution of carbon monoxide will occur. The temperature is maintained around 30 °C until gas evolution ceases.
- Work-up: The reaction mixture is cooled back to 0 °C, and crushed ice is slowly added, keeping the temperature below 30 °C.
- Isolation: The precipitated acetonedicarboxylic acid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[\[4\]](#)[\[5\]](#)



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